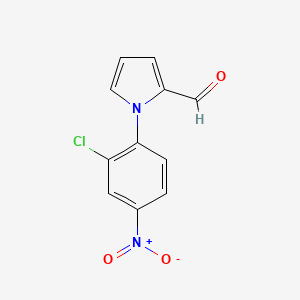

1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde

CAS No.: 881041-26-5

Cat. No.: VC4302071

Molecular Formula: C11H7ClN2O3

Molecular Weight: 250.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 881041-26-5 |

|---|---|

| Molecular Formula | C11H7ClN2O3 |

| Molecular Weight | 250.64 |

| IUPAC Name | 1-(2-chloro-4-nitrophenyl)pyrrole-2-carbaldehyde |

| Standard InChI | InChI=1S/C11H7ClN2O3/c12-10-6-8(14(16)17)3-4-11(10)13-5-1-2-9(13)7-15/h1-7H |

| Standard InChI Key | FYRDTQNZHORAFV-UHFFFAOYSA-N |

| SMILES | C1=CN(C(=C1)C=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrole core (a five-membered aromatic ring with one nitrogen atom) substituted at the 1-position with a 2-chloro-4-nitrophenyl group and at the 2-position with a formyl (-CHO) group. The nitro (-NO) and chloro (-Cl) groups on the phenyl ring introduce strong electron-withdrawing effects, which influence the compound’s electronic distribution and reactivity .

Key Structural Features:

-

Pyrrole Ring: Aromatic, planar structure with conjugated π-electrons.

-

2-Chloro-4-nitrophenyl Group: Meta-substituted phenyl ring with Cl and NO at positions 2 and 4, respectively.

-

Carbaldehyde Group: Enhances electrophilicity at the pyrrole’s 2-position, enabling nucleophilic addition reactions .

Physicochemical Data

Spectroscopic Characteristics:

-

IR Spectroscopy: Expected peaks include (aldehyde) ~1700 cm, ~1520 and 1350 cm, and ~750 cm .

-

NMR: NMR signals for the pyrrole protons appear at δ 6.2–7.5 ppm, while the aldehyde proton resonates near δ 9.5–10.0 ppm .

Synthesis and Reactivity

Vilsmeier-Haack Formylation

A common route involves formylation of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole using the Vilsmeier-Haack reagent (POCl/DMF). This method introduces the aldehyde group at the pyrrole’s 2-position :

Reactivity Profile

-

Electrophilic Substitution: The nitro and chloro groups direct electrophiles to the phenyl ring’s para and ortho positions.

-

Nucleophilic Addition: The aldehyde group undergoes reactions with amines (e.g., hydrazine) to form hydrazones or with Grignard reagents to yield secondary alcohols .

-

Reduction: The nitro group can be reduced to an amine () using or , enabling further functionalization.

Industrial and Materials Science Applications

Pharmaceutical Intermediates

The compound serves as a precursor for synthesizing:

-

Sulfamide Derivatives: E.g., -{[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]carbonyl}--phenylsulfamide (CAS 383147-37-3), a potential kinase inhibitor .

-

Heterocyclic Hybrids: Used in constructing pyrrolo[1,2-a]quinolines, which are bioactive scaffolds .

Functional Materials

The electron-deficient nitro group facilitates applications in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume